molecular formula C14H11Cl2N5OS2 B2890538 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide CAS No. 746612-35-1

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B2890538
CAS No.: 746612-35-1
M. Wt: 400.3
InChI Key: KJKXMFTUQPSJIZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a thiophen-2-yl group at position 5 and an amino group at position 2. The sulfanyl (-S-) linker connects the triazole moiety to an acetamide group, which is further substituted with a 2,5-dichlorophenyl ring. Its synthesis typically involves cyclization of thiosemicarbazides followed by nucleophilic substitution with chloroacetamide derivatives, as seen in analogous compounds .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5OS2/c15-8-3-4-9(16)10(6-8)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKXMFTUQPSJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on current research findings.

Synthesis

The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide typically involves a multi-step process that includes the formation of the triazole ring and subsequent modifications to introduce the thiophenyl and dichlorophenyl groups. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains:

Bacterial Strain Activity (Zone of Inhibition) Minimum Inhibitory Concentration (MIC)
Escherichia coli22 mm125 µg/ml
Staphylococcus aureus20 mm250 µg/ml
Bacillus subtilis19 mm200 µg/ml
Pseudomonas aeruginosa18 mm300 µg/ml

The compound demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties. It was tested against common fungal strains such as Candida albicans:

Fungal Strain Activity (Zone of Inhibition) MIC
Candida albicans17 mm150 µg/ml

These results suggest that the compound could be further developed for antifungal applications .

Anticancer Potential

Recent studies have also explored the anticancer properties of triazole derivatives. The compound exhibited cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15 µM
HeLa (cervical cancer)12 µM
A549 (lung cancer)10 µM

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of triazole derivatives is often attributed to their ability to interfere with essential cellular processes. For instance:

  • Inhibition of Enzymes : Triazoles can inhibit enzymes involved in cell wall synthesis in bacteria and fungi.
  • DNA Interaction : Some derivatives interact with DNA or RNA, disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) : Certain studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis .

Case Studies

  • Stress-Protective Effects : A study investigated the stress-protective effects of sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate in animal models. Results indicated improvements in behavioral parameters and antioxidant activity .
  • Antimicrobial Screening : Another study screened various triazole derivatives against a panel of pathogens, demonstrating the efficacy of this compound in inhibiting growth across multiple strains .

Comparison with Similar Compounds

Key Observations:

This contrasts with the 2,6-dimethylphenyl group in the furan analog, where electron-donating methyl groups may reduce reactivity .

Heterocyclic Rings : Replacing thiophen-2-yl with furan-2-yl (as in ) decreases lipophilicity (logP ~1.8 vs. ~2.3), affecting bioavailability. Thiophene’s sulfur atom may also facilitate π-stacking interactions in biological targets .

Bulkier Substituents : The allyl and tert-butyl groups in analogs () introduce steric hindrance, which could limit binding to compact active sites but improve metabolic stability .

Preparation Methods

Thiosemicarbazide Intermediate Formation

Starting Materials :

  • Thiophen-2-ylaldehyde
  • Thiosemicarbazide

Reaction Conditions :

  • Solvent: Ethanol (50 mL/g substrate)
  • Temperature: Reflux (78°C)
  • Time: 4–6 hours
  • Catalyst: None

Mechanism :
Thiophen-2-ylaldehyde reacts with thiosemicarbazide to form (E)-2-(thiophen-2-ylmethylene)hydrazine-1-carbothioamide via nucleophilic addition-elimination.

Yield : 78–85%.

Cyclization to Triazole-Thiol

Conditions :

  • Base: 10% NaOH (aqueous)
  • Temperature: Reflux (100°C)
  • Time: 3–4 hours

Mechanism :
Intramolecular cyclization under basic conditions eliminates ammonia, forming the triazole ring.

Optimization Data :

Method Yield (%) Purity (HPLC)
Conventional 72 95.2
Microwave (300W) 89 98.5

Microwave irradiation reduces reaction time to 8–10 minutes.

Synthesis of 2-Chloro-N-(2,5-Dichlorophenyl)Acetamide

Acetylation of 2,5-Dichloroaniline

Reagents :

  • Chloroacetyl chloride
  • 2,5-Dichloroaniline

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Base: Triethylamine (2.2 equiv)
  • Temperature: 0°C → RT
  • Time: 2 hours

Yield : 91%.

Characterization :

  • ¹H NMR (CDCl₃) : δ 7.45 (d, 1H, ArH), 7.32 (dd, 1H, ArH), 7.18 (d, 1H, ArH), 4.20 (s, 2H, CH₂Cl), 2.10 (s, 3H, NHCOCH₃).

Coupling Reaction

Nucleophilic Substitution

Reagents :

  • 4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (1 equiv)
  • 2-Chloro-N-(2,5-dichlorophenyl)acetamide (1.1 equiv)

Conditions :

  • Solvent: Ethanol/KOH (0.1M)
  • Temperature: Reflux (78°C)
  • Time: 1.5 hours
  • Atmosphere: N₂

Mechanism :
Deprotonation of the triazole-thiol generates a thiolate nucleophile, which displaces chloride from the acetamide electrophile.

Yield : 68–74%.

Purification and Characterization

Recrystallization

Solvent System : Ethanol/Water (7:3 v/v)
Purity Post-Recrystallization : 99.1% (HPLC)

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 13.8 (s, 1H, NH), 7.72 (d, 1H, Thiophene-H), 7.45–7.30 (m, 3H, ArH), 4.25 (s, 2H, SCH₂)
¹³C NMR δ 168.5 (C=O), 152.3 (C=N), 140.1 (Thiophene-C), 129.8–127.2 (ArC)
HRMS [M+H]⁺ Calcd: 401.0384; Found: 401.0389

Comparative Analysis of Synthetic Routes

Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Microwave
Total Time 11 hours 3 hours
Overall Yield 52% 67%
Energy Consumption High Low

Microwave methods enhance reaction efficiency by 29%.

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation of Thiol : Minimized by inert atmosphere (N₂/Ar).
  • Triazole Ring Degradation : Controlled pH (7–9) during coupling.

Scalability Issues

  • Solution : Continuous flow reactors improve mixing and heat transfer.

Q & A

Assays :

  • MTT assay : Dose range 1–100 µM, 48-hour exposure.
  • Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates.

Mechanistic studies : Perform Western blotting for Bcl-2/Bax ratio and PARP cleavage.

  • Data interpretation : IC₅₀ values <10 µM with >3-fold caspase activation indicate promising apoptotic activity .

Methodological Tables

Q. Table 1. Comparative Anti-Exudative Activity of Triazole Derivatives

Compound IDDose (mg/kg)% Inhibition (vs. control)Reference Drug (Diclofenac)
Parent compound1042 ± 5%55 ± 4% (8 mg/kg)
Furan-2-yl analogue1058 ± 6%
Pyridin-4-yl analogue1035 ± 4%
Data sourced from murine models of inflammation

Q. Table 2. Key Physicochemical Properties

ParameterValueMethod
LogP (octanol-water)3.2 ± 0.3HPLC retention time correlation
Aqueous solubility12 µg/mL (pH 7.4)Shake-flask method
Plasma protein binding89% (human)Equilibrium dialysis
Derived from PubChem and experimental data

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